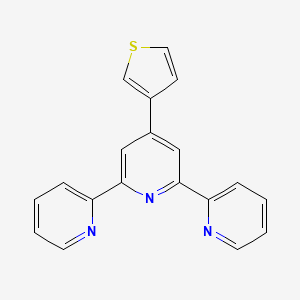
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with pyridin-2-yl and thiophen-3-yl groups.
準備方法
The synthesis of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be achieved through several synthetic routes. One common method involves the multicomponent Chichibabin pyridine synthesis reaction. This reaction typically uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds. .
科学的研究の応用
作用機序
The mechanism of action of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For example, its interaction with iron (III) ions can result in fluorescence, making it useful as a sensor .
類似化合物との比較
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be compared with other similar compounds such as:
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound also features a pyridine ring with similar substituents and is used in the formation of metal complexes for catalysis.
2,6-di(pyridin-2-yl)pyridin-4-ol: This compound is another pyridine derivative with applications in coordination chemistry and biological research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and structural properties, making it suitable for a wide range of applications.
特性
CAS番号 |
375382-80-2 |
|---|---|
分子式 |
C19H13N3S |
分子量 |
315.4 g/mol |
IUPAC名 |
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine |
InChI |
InChI=1S/C19H13N3S/c1-3-8-20-16(5-1)18-11-15(14-7-10-23-13-14)12-19(22-18)17-6-2-4-9-21-17/h1-13H |
InChIキー |
VMBVCIDRRJWWIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CSC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
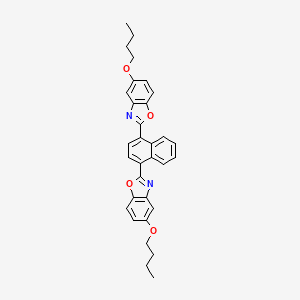
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
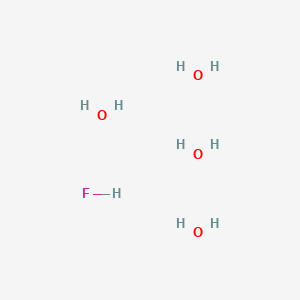
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
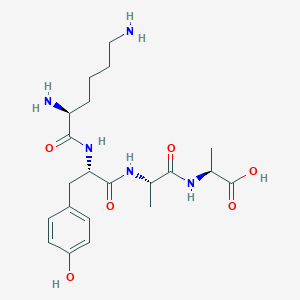
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
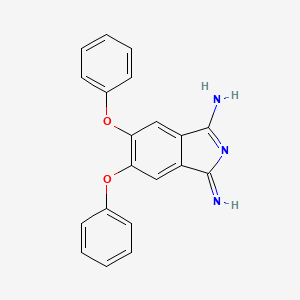
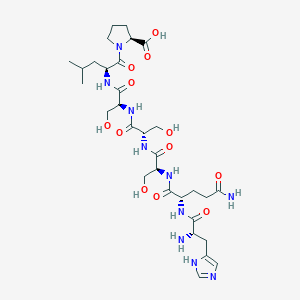
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

